2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-7-3-4-9(14)8(6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCXDVSRYBYABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Advanced Synthetic Methodologies
Strategic Disconnections and Precursor Chemistry
The key disconnection in the retrosynthesis of 2-(2,5-difluorophenyl)oxazolo[4,5-b]pyridine breaks the C-O and C=N bonds of the oxazole (B20620) ring, leading to 2-aminopyridin-3-ol and a suitable derivative of 2,5-difluorobenzoic acid, such as the acid chloride or the acid itself.
Synthesis of Substituted 2-Aminopyridin-3-ols
The 2-aminopyridin-3-ol scaffold is a crucial building block for the synthesis of oxazolo[4,5-b]pyridines. Several synthetic routes have been developed to access this intermediate, often starting from readily available precursors.
One prominent method involves the transformation of furan (B31954) derivatives. For instance, furan-2-carboxylic acid esters can be reacted with ammonia (B1221849) at elevated temperatures (200-260 °C) in the presence of an acid catalyst and a polar amide solvent like hexamethylphosphoramide (B148902) (HMPA) to yield 2-amino-3-hydroxypyridine (B21099). google.com This process leverages the ring transformation of the furan core into the desired pyridine (B92270) system.
Another common approach is the reduction of a nitropyridine precursor. Specifically, 2-hydroxy-3-nitropyridine (B160883) can be reduced to 2-amino-3-hydroxypyridine in high yield. chemicalbook.com This reduction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like methanol. chemicalbook.com
Furthermore, 2-aminopyridine (B139424) itself can be a starting point. Nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can lead to the formation of 2-amino-3-nitropyridine, which can then be reduced to the corresponding 2,3-diaminopyridine. semanticscholar.orgpatsnap.com Subsequent diazotization of the 3-amino group followed by hydrolysis can furnish the desired 2-aminopyridin-3-ol.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Furan-2-carboxylic acid methyl ester | NH3, NH4Br, HMPA, 230°C, 9h | 2-Amino-3-hydroxypyridine | ~50-55 |
| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H2, Methanol, rt, overnight | 2-Amino-3-hydroxypyridine | 89 |
| 2-Aminopyridine | 1. HNO3/H2SO4; 2. Reduction | 2-Amino-3-nitropyridine | Variable |
Preparation of 2,5-Difluorobenzoic Acid Derivatives
The second key precursor, 2,5-difluorobenzoic acid or its activated derivatives, is essential for introducing the difluorophenyl moiety. 2,5-Difluorobenzoic acid is a commercially available white crystalline solid. google.com For the subsequent cyclization reaction, it is often converted into a more reactive species, such as an acid chloride or ester.
2,5-Difluorobenzoyl chloride can be synthesized from 2,5-difluorobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com Alternatively, triphosgene (B27547) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) provides a safer and efficient method for this conversion. asianpubs.org
Another synthetic route to access derivatives of 2,5-difluorobenzoic acid is through the functionalization of other difluorobenzene precursors. For example, 2,5-difluorobenzonitrile (B1295057) can be prepared from 2,5-dichlorobenzonitrile (B1580750) via a halogen exchange reaction using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent. google.comchemimpex.com The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford 2,5-difluorobenzoic acid.
| Precursor | Reagents and Conditions | Product |
| 2,5-Difluorobenzoic acid | SOCl₂ or (COCl)₂ | 2,5-Difluorobenzoyl chloride |
| 2,5-Difluorobenzoic acid | Triphosgene, cat. DMF | 2,5-Difluorobenzoyl chloride |
| 2,5-Dichlorobenzonitrile | KF, polar aprotic solvent | 2,5-Difluorobenzonitrile |
| 2,5-Difluorobenzonitrile | H₃O⁺ or OH⁻, heat | 2,5-Difluorobenzoic acid |
Classical Condensation and Cyclization Protocols for Oxazole Ring Formation
With the key precursors in hand, the formation of the oxazole ring is typically achieved through condensation and subsequent cyclodehydration.
Acid-Catalyzed Cyclodehydration Approaches (e.g., Polyphosphoric Acid, Silica-Supported Perchloric Acid)
A widely employed method for the synthesis of 2-aryloxazolo[4,5-b]pyridines is the direct condensation of a 2-aminopyridin-3-ol with a carboxylic acid under strong dehydrating acidic conditions. Polyphosphoric acid (PPA) is a common reagent for this transformation, serving as both a catalyst and a solvent. clockss.orgresearchgate.net The reaction mixture is typically heated to high temperatures to drive the cyclodehydration. A milder alternative to PPA is polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), which can also facilitate this cyclization. clockss.orgresearchgate.net
More recently, solid-supported acid catalysts have gained attention due to their ease of handling, recyclability, and often milder reaction conditions. Silica-supported perchloric acid (HClO₄·SiO₂) has been effectively used to catalyze the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. researchgate.net This heterogeneous catalyst promotes the condensation and cyclization under ambient conditions, offering a more environmentally benign approach. researchgate.net
| Reagents | Catalyst/Medium | Conditions | Product |
| 2-Aminopyridin-3-ol, 2,5-Difluorobenzoic acid | Polyphosphoric Acid (PPA) | High temperature | This compound |
| 2-Aminopyridin-3-ol, 2,5-Difluorobenzoic acid | Polyphosphoric acid trimethylsilyl ester (PPSE) | High temperature | This compound |
| 2-Aminopyridin-3-ol, 2,5-Difluorobenzoyl chloride | Silica-supported perchloric acid (HClO₄·SiO₂) | Ambient temperature | This compound |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thus minimizing waste and saving time and resources. While a specific MCR for this compound is not extensively documented, analogous strategies for related fused pyridine systems are well-established and demonstrate the potential of this approach. beilstein-journals.orgnih.govrsc.org
For instance, a facile microwave-assisted, one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines has been developed. oiccpress.com This method involves the condensation of 2-amino-3-hydroxypyridine with various benzoyl chlorides in the presence of a heterogeneous and reusable nano-catalyst, SBA-Pr-NH₂, under solvent-free conditions. oiccpress.com This approach combines the acylation and cyclodehydration steps into a single, efficient process.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of heterocyclic cores, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. While the primary synthesis of the oxazolo[4,5-b]pyridine (B1248351) ring system may not directly involve these methods, they are crucial for the synthesis of more elaborate derivatives.
For C-C bond formation, the Heck reaction can be employed to introduce alkenyl groups onto the pyridine ring of the oxazolo[4,5-b]pyridine scaffold. clockss.orgorganic-chemistry.org For example, a bromo-substituted 2-phenyloxazolo[4,5-b]pyridine (B2659608) can be reacted with an alkene, such as methyl acrylate, in the presence of a palladium catalyst to form a new C-C bond. clockss.org Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a versatile method for creating C-C bonds between the oxazolo[4,5-b]pyridine core and various aryl or heteroaryl groups. nih.govresearchgate.netmdpi.com
For C-N bond formation, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. A halo-substituted this compound could be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles to introduce diverse nitrogen-containing functionalities.
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Heck Reaction | Halo-oxazolo[4,5-b]pyridine + Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base | C-C |
| Suzuki-Miyaura Coupling | Halo-oxazolo[4,5-b]pyridine + Boronic acid/ester | Pd catalyst, Ligand, Base | C-C |
| Buchwald-Hartwig Amination | Halo-oxazolo[4,5-b]pyridine + Amine/Amide | Pd catalyst, Ligand, Base | C-N |
Adaptations of Suzuki-Miyaura, Stille, and Sonogashira Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The adaptation of Suzuki-Miyaura, Stille, and Sonogashira couplings provides versatile pathways to introduce the 2,5-difluorophenyl moiety at the C-2 position of the oxazolo[4,5-b]pyridine core. These methods typically involve the coupling of a functionalized oxazolo[4,5-b]pyridine (e.g., a halide or triflate derivative) with a suitable organometallic reagent.
Suzuki-Miyaura Coupling: This reaction is a widely used method for C-C bond formation due to the commercial availability, stability, and low toxicity of boronic acid reagents. The synthesis of this compound can be envisioned via the Suzuki-Miyaura coupling of a 2-halo-oxazolo[4,5-b]pyridine with (2,5-difluorophenyl)boronic acid. While specific examples for this exact transformation are not prevalent in the literature, extensive research on the Suzuki-Miyaura coupling of 2-halogenated pyridines with various aryl boronic acids demonstrates the feasibility of this approach. nih.govnih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.
A plausible reaction scheme is shown below: Scheme 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Key to the success of this reaction is the optimization of parameters such as the catalyst, ligand, base, and solvent system, as summarized in the table below based on similar couplings.
Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Parameter | Common Reagents/Conditions | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the oxidative addition and reductive elimination steps. |
| Ligand | PPh₃, SPhos, RuPhos, dppf | Stabilizes the palladium center and influences catalytic activity. |
| Base | K₂CO₃, Na₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
| Temperature | 65-110 °C | Provides energy to overcome activation barriers. |
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wikipedia.orgthermofisher.com For the synthesis of the target molecule, this would involve the reaction of a 2-halo-oxazolo[4,5-b]pyridine with an organostannane such as (2,5-difluorophenyl)trimethylstannane. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.com However, the toxicity of tin compounds is a significant drawback. wikipedia.org
Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A Sonogashira-based approach to this compound would be a two-step process: first, a Sonogashira coupling of a 2-halo-oxazolo[4,5-b]pyridine with an alkyne (e.g., trimethylsilylacetylene), followed by further functionalization and cyclization to introduce the difluorophenyl group. This indirect approach is more complex than direct arylation methods like the Suzuki-Miyaura or Stille couplings.
Directed C-H Functionalization Methodologies for Heterocyclic Synthesis
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. This methodology involves the direct activation of a C-H bond on the heterocyclic core and its subsequent reaction with an aryl partner.
For the synthesis of this compound, a direct C-H arylation approach would involve the reaction of the parent oxazolo[4,5-b]pyridine with a 2,5-difluoroaryl source, such as 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene. The inherent electronic properties of the pyridine ring often direct functionalization to the C-2 position, which is adjacent to the nitrogen atom. The N-oxide of the pyridine ring can also be used to facilitate regioselective C-2 arylation. nih.gov
Palladium-catalyzed oxidative C-H/C-H cross-coupling is another advanced strategy. This would involve the direct reaction of oxazolo[4,5-b]pyridine with 1,4-difluorobenzene. rsc.org These reactions typically require a palladium catalyst and an oxidant to regenerate the active catalyst.
Interactive Table: Comparison of C-H Functionalization Approaches
| Method | Description | Advantages | Challenges |
| Direct Arylation | Coupling of a heteroaromatic C-H bond with an aryl halide. | Step-economical; avoids organometallic reagents. | Regioselectivity can be an issue; harsh conditions may be required. |
| Oxidative C-H/C-H Coupling | Coupling of two different C-H bonds with an oxidant. | High atom economy; avoids pre-functionalization of both partners. | Cross-selectivity between two different C-H bonds can be difficult to control. |
Microwave-Assisted Synthetic Enhancements and High-Throughput Approaches
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation to the synthesis of oxazolo[4,5-b]pyridines has been shown to be highly effective.
One notable method involves the one-pot condensation reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This approach, using an amino-functionalized SBA-15 nanocatalyst, leads to the formation of 2-aryloxazolo[4,5-b]pyridines in high yields with significantly reduced reaction times.
Interactive Table: Microwave-Assisted Synthesis of 2-Aryloxazolo[4,5-b]pyridines
| Aryl Group | Time (min) | Yield (%) |
| Phenyl | 5 | 95 |
| 4-Chlorophenyl | 7 | 92 |
| 4-Nitrophenyl | 10 | 90 |
| 4-Methylphenyl | 6 | 94 |
(Data adapted from a representative study on microwave-assisted synthesis.)
The operational simplicity and efficiency of microwave-assisted synthesis make it highly suitable for high-throughput synthesis and the generation of compound libraries for drug discovery. Automated microwave synthesizers can be used to rapidly prepare a large number of analogs by varying the substituents on the aryl ring, facilitating structure-activity relationship (SAR) studies. researchgate.net
Comprehensive Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probes
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic heterocyclic system like 2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine, the absorption of UV-Vis radiation would be expected to promote electrons from lower-energy orbitals (HOMO) to higher-energy orbitals (LUMO). The resulting spectrum would likely exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons within the conjugated π-system of the fused oxazolo[4,5-b]pyridine (B1248351) core and the difluorophenyl ring. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the nitrogen and oxygen heteroatoms to an anti-bonding π* orbital.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would provide valuable insights into the molecule's electronic structure and the extent of its conjugation. The substitution pattern on the phenyl ring, specifically the presence of two fluorine atoms, would influence the electronic properties and thus shift the absorption maxima compared to the unsubstituted parent compound. However, without experimental data, a precise data table of these electronic transitions cannot be compiled.
Table 3.4.1: Hypothetical UV-Vis Spectroscopic Data for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π → π* |
| Cyclohexane | Data not available | Data not available | π → π* |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This analysis would provide precise information on the molecular conformation, bond parameters, and the nature of intermolecular interactions that govern the crystal packing. No published crystal structure for this compound has been identified.
Precise Determination of Molecular Conformation and Bond Parameters
Table 3.5.1: Illustrative Bond Parameters for this compound This table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Length | C-F (average) | Data not available |
| Bond Length | C=N (oxazole) | Data not available |
| Bond Length | C-O (oxazole) | Data not available |
| Bond Angle | C-O-C (oxazole) | Data not available |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The analysis of the crystal structure would reveal the network of non-covalent interactions that stabilize the crystal lattice. Given the molecule's structure, several types of intermolecular interactions could be anticipated. The fluorine atoms could participate in weak C-H···F hydrogen bonds or C-F···π interactions. Halogen bonding, where a fluorine atom acts as an electrophilic cap interacting with a nucleophilic region of an adjacent molecule, might also be present. Furthermore, the planar aromatic rings could engage in π-π stacking interactions, which are crucial in the packing of many aromatic compounds.
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Ab Initio Methods for High-Accuracy Thermochemical Data
Ab initio quantum chemical methods, which are based on first principles without reliance on empirical parameters, are instrumental in determining high-accuracy thermochemical data for molecules. For fluorinated aromatic compounds, these methods provide reliable values for key properties such as heats of formation, bond dissociation energies, and vibrational frequencies. nih.govnist.gov
High-level ab initio calculations, such as coupled-cluster theory (e.g., CCSD(T)), often combined with large basis sets, are employed to achieve "chemical accuracy" (typically within 1 kcal/mol) for thermochemical properties. nih.gov These calculations can be augmented with corrections for anharmonicity, scalar relativistic effects, and Born-Oppenheimer diagonal corrections to further refine the results. nih.gov While specific ab initio thermochemical data for 2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine are not extensively published, the established methodologies are fully applicable. The data derived from such calculations are crucial for understanding the molecule's stability, reactivity, and potential decomposition pathways.
Table 1: Representative Ab Initio Methods and Their Application in Thermochemistry
| Method | Description | Typical Application for the Target Compound |
| Hartree-Fock (HF) | A foundational method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net | Provides initial geometry optimization and vibrational frequencies. researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | Adds electron correlation effects to the HF theory, improving accuracy for interaction energies. nih.gov | Calculation of intermolecular interaction energies (e.g., dimerization). nih.gov |
| Density Functional Theory (DFT) | A widely used method that calculates electron density to determine the energy of a system. researchgate.netmdpi.com | Geometry optimization, vibrational spectra, and electronic properties. mdpi.com |
| Coupled-Cluster (e.g., CCSD(T)) | A highly accurate method that includes extensive electron correlation. Considered a "gold standard." nih.gov | Provides benchmark calculations for enthalpy of formation and bond energies. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics, flexibility, and interactions with their environment.
The primary source of flexibility in this compound arises from the rotation around the single bond connecting the difluorophenyl ring and the oxazole (B20620) ring. MD simulations can explore the potential energy surface associated with this rotation, revealing the preferred (low-energy) conformations and the energy barriers between them. The planarity of the system is influenced by the steric and electronic effects of the fluorine substituents. Simulations can track key dihedral angles over time to characterize the range of motion and identify dominant conformational states. This information is vital for understanding how the molecule's shape adapts in different environments, such as a solvent or a protein binding pocket. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Defining the Angle | Description |
| τ1 | C(pyridine)-C(oxazole)-C(phenyl)-C(phenyl) | Defines the primary torsion between the oxazolopyridine and phenyl rings. |
| τ2 | N(oxazole)-C(oxazole)-C(phenyl)-C(phenyl) | Also describes the relative orientation of the two aromatic systems. |
The surrounding medium can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent models (e.g., water, DMSO, methanol) can elucidate the role of solvation. nih.gov For this compound, polar solvents are expected to interact with the nitrogen and oxygen atoms of the oxazolopyridine core and potentially with the fluorine atoms of the phenyl ring through dipole-dipole interactions and weak hydrogen bonds. nih.govresearchgate.net These interactions can alter the conformational landscape, stabilizing certain rotational conformers over others. By analyzing the simulation trajectories, one can map the free energy surface as a function of key dihedral angles in different solvents, providing a comprehensive understanding of how the environment dictates the molecule's structure and dynamics.
Molecular Docking and Ligand-Target Interaction Profiling (In Silico Studies Only)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen for potential inhibitors and to understand their binding mechanisms at a molecular level.
Derivatives of oxazolo[4,5-b]pyridine (B1248351) have been investigated as inhibitors for several biological targets. researchgate.netresearchgate.netnih.gov For instance, a closely related compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govresearchgate.netdntb.gov.ua-triazolo[4,3-a]pyridine, was identified as a potent and selective inhibitor of mitogen-activated protein (MAP) kinase p38α. nih.gov Other studies have explored oxazolo[4,5-b]pyridine derivatives as inhibitors of DNA gyrase and Glycogen Synthase Kinase-3β (GSK-3β). researchgate.netnih.gov
Molecular docking studies of this compound against such targets would involve placing the molecule into the enzyme's active site and scoring the resulting poses based on predicted binding affinity. These studies can reveal the most probable binding mode, showing how the ligand fits within the receptor pocket and which amino acid residues it is likely to interact with. The difluorophenyl group and the oxazolopyridine core would be positioned to maximize favorable interactions within the binding site.
Table 3: Potential Biological Targets and Docking Study Insights for Oxazolo[4,5-b]pyridine Scaffolds
| Target Protein (PDB ID) | Therapeutic Area | Predicted Role of the Oxazolopyridine Scaffold | References |
| DNA Gyrase (e.g., 4KTN) | Antibacterial | The heterocyclic system may mimic nucleic acid bases and interact with key residues in the ATP-binding site. researchgate.net | researchgate.net |
| Glycogen Synthase Kinase-3β (GSK-3β) | Anti-inflammatory | Forms hydrogen bonds within the ATP-binding pocket, with substituents exploring adjacent hydrophobic regions. nih.gov | nih.gov |
| p38α MAP Kinase | Anti-inflammatory | The core scaffold occupies the adenine-binding region, with the substituted phenyl group extending into a hydrophobic pocket. nih.gov | nih.gov |
The chemical structure of this compound allows for a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity.
Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) and oxazole rings are potential hydrogen bond acceptors, capable of interacting with donor residues in a protein's active site, such as the backbone N-H of amino acids or the side chains of serine, threonine, or lysine. nih.govnih.gov
π-Stacking: The aromatic systems of both the oxazolopyridine core and the difluorophenyl ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions are significant contributors to binding affinity.
Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding. mdpi.com A halogen bond is a directional interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site, such as a backbone carbonyl oxygen or the side chains of aspartate or glutamate. nih.govresearchgate.netnih.gov Given the electronegativity of fluorine, these interactions are typically weaker than those involving heavier halogens but can still play a crucial role in determining binding specificity and orientation.
Table 4: Predicted Interaction Motifs for this compound in a Receptor Active Site
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |
| Hydrogen Bond | Pyridine Nitrogen, Oxazole Nitrogen | Ser, Thr, Asn, Gln, His, Lys, Arg, Backbone N-H |
| π-π Stacking | Oxazolopyridine Ring System, Difluorophenyl Ring | Phe, Tyr, Trp, His |
| Halogen Bond | Fluorine atoms | Backbone C=O, Asp, Glu, Ser, Thr |
| Hydrophobic | Difluorophenyl Ring | Ala, Val, Leu, Ile, Met, Pro |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazolo[4,5-b]pyridine Derivatives (Theoretical Predictive Models)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For oxazolo[4,5-b]pyridine derivatives, QSAR studies are instrumental in predicting the biological potency of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more promising candidates and streamlining the drug discovery process. wisdomlib.orgnih.gov These models work by identifying key molecular properties, or "descriptors," that govern the activity of the compounds. nih.gov By quantifying these properties, a predictive model can be constructed and validated.
Integrated 2D and 3D QSAR approaches have been successfully applied to series of oxazolopyridine derivatives to understand their structure-activity relationships (SAR). researchgate.net These studies are crucial for the rational design of new, more potent molecules. researchgate.netnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For a series of oxazolo[4,5-b]pyridine derivatives, a vast number of descriptors can be generated using specialized software, categorized broadly as topological, geometrical, electronic, and hybrid. hufocw.org
Topological and Connectivity Descriptors: These 2D descriptors describe the atom connectivity within the molecule. Examples include the first-order molecular connectivity index (X1), mean square distance index (MSD), and modified Randic index (XMOD). wisdomlib.org
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insight into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu
Physicochemical Properties: These include descriptors like the logarithm of the partition coefficient (logP), which measures lipophilicity, molecular weight (MW), and polarizability. researchgate.netnih.gov
3D Descriptors: These descriptors capture the three-dimensional arrangement of the molecule, including steric and electrostatic fields, which are used in methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net
Given the large number of potential descriptors, a critical step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with biological activity while reducing model complexity and avoiding the risk of overfitting. nih.govelsevierpure.com Common techniques for feature selection include:
Genetic Algorithms (GA): An optimization technique inspired by natural selection to evolve a subset of the most predictive descriptors. nih.govtandfonline.com
Stepwise Regression: A systematic method of adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. nih.gov
Correlation Matrix Analysis: Used to remove descriptors that are highly correlated with each other (redundant), ensuring that the final set of descriptors is as independent as possible. tandfonline.comdmed.org.ua
In a QSAR study on antifungal oxazolo[4,5-b]pyridine derivatives, topological and connectivity descriptors were identified as significant for modeling the activity. wisdomlib.org Another study on oxazolopyridine analogs as SIRT1 activators found that properties like mass, charge, polarizability, van der Waals volume, and electronegativity were key predictors of activity. researchgate.net
Table 1: Representative Molecular Descriptors in QSAR Studies of Oxazolopyridine Analogs
| Descriptor Category | Descriptor Name | Symbol | Description | Relevance to Activity |
| Topological | First-Order Molecular Connectivity | X1 | Describes molecular branching and complexity based on atom connectivity. wisdomlib.org | Correlates with the overall size and shape of the molecule influencing receptor fit. |
| Topological | Mean Square Distance Index | MSD | Based on the distances between all pairs of atoms in the molecular graph. wisdomlib.org | Relates to molecular compactness and steric interactions. |
| Physicochemical | LogP | XlogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity. nih.gov | Influences membrane permeability and access to the target site. |
| Electronic | Molar Refractivity | MLFER_E | Represents the polarizability of a molecule. researchgate.netnih.gov | Governs van der Waals and dispersion forces in ligand-receptor interactions. |
| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | Affects diffusion rates and overall size, which can impact binding. |
Once the most relevant molecular descriptors have been selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity (e.g., IC₅₀ or EC₅₀ values) of the compounds. uniroma1.it Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose, generating an equation that links the descriptors (independent variables) to the activity (dependent variable). researchgate.netnih.gov
A typical QSAR model takes the form: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Where 'c' represents the regression coefficients determined from the analysis.
The development of a robust and predictive QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.govresearchgate.net This involves both internal and external validation procedures: mdpi.com
Internal Validation: Assesses the stability and robustness of the model using the initial dataset. The most common method is Leave-One-Out cross-validation (LOO-CV), which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov
External Validation: Evaluates the model's ability to predict the activity of new compounds not used in the model's development (the test set). The predictive correlation coefficient (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be considered reliable. uniroma1.it
For a series of oxazolopyridine derivatives acting as SIRT1 activators, 3D-QSAR models were developed that showed good statistical significance. The CoMFA model yielded a cross-validated q² of 0.682 and a non-cross-validated r² of 0.89, indicating a robust model. researchgate.net Similarly, a QSAR study on antifungal oxazolo[4,5-b]pyridines produced a model with an R² value of 0.8616, demonstrating a strong correlation between the selected descriptors and the observed antifungal activity. wisdomlib.org
Table 2: Statistical Parameters for an Example QSAR Model of Oxadiazolo Pyridine Derivatives
| Parameter | Symbol | Value | Significance |
| Coefficient of Determination | R² | 0.8433 | Indicates that 84.33% of the variance in biological activity is explained by the model. nih.gov |
| LOO Cross-Validation Coefficient | Q²_LOO | 0.8303 | A high value demonstrates good internal predictive ability and model robustness. nih.gov |
| LMO Cross-Validation Coefficient | Q²_LMO | 0.8275 | Leave-Many-Out validation further confirms the model's stability. nih.gov |
| External Validation Coefficient | R²_ext | 0.7712 | Shows strong predictive power for an external set of compounds. nih.gov |
Data based on a QSAR study of structurally related oxadiazolo pyridine derivatives. nih.gov
Chemical Reactivity, Functionalization, and Derivatization Strategies
Electrophilic Aromatic Substitution on the Pyridine (B92270) and Fluorophenyl Rings
Electrophilic aromatic substitution (EAS) on the 2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine scaffold is challenging due to the inherent electronic nature of both the pyridine and the difluorophenyl moieties.
Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further compounded by the fusion with the oxazole (B20620) ring and the electron-withdrawing nature of the C-2 aryl substituent. Consequently, the pyridine portion of the oxazolopyridine core is highly resistant to electrophilic attack. Reactions typically require harsh conditions and often result in low yields. In analogous systems like 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and acylation occur exclusively on the more electron-rich thiophene (B33073) ring, leaving the oxazolopyridine core untouched. researchgate.netresearchgate.net This highlights the profound deactivation of the pyridine ring in this heterocyclic system.
Fluorophenyl Ring Reactivity: The 2,5-difluorophenyl ring is also deactivated towards EAS. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring, making it less nucleophilic. While they also have a lone pair that can participate in a resonance-donating effect (+M), the inductive effect is generally dominant for halogens. Should a reaction be forced under stringent conditions, substitution would be directed to the positions ortho and para to the fluorine atoms (positions 3, 4, and 6). However, given the deactivation of this ring and the even stronger deactivation of the pyridine ring, achieving selective electrophilic substitution on either ring without side reactions is a significant synthetic hurdle.
Nucleophilic Attack and Ring-Opening Pathways
The electron-deficient character of the pyridine ring makes the oxazolo[4,5-b]pyridine (B1248351) system a potential substrate for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): While the parent system lacks a suitable leaving group, the introduction of a halogen atom onto the pyridine ring would render it susceptible to SNAr reactions. Nucleophilic substitution has been successfully performed on the pyridine ring of the related 2-(2-thienyl)oxazolo[4,5-b]pyridine. researchgate.netresearchgate.net This suggests that if a derivative of this compound bearing a leaving group (e.g., a bromo or chloro substituent) were synthesized, it could serve as a precursor for introducing various nucleophiles. The positions most susceptible to nucleophilic attack on a pyridine ring are typically C-2 and C-4 (relative to the pyridine nitrogen), which correspond to the C-7 and C-5 positions of the oxazolo[4,5-b]pyridine core. quora.com However, attempts to perform a Chichibabin amination on 2-(2-thienyl)oxazolo[4,5-b]pyridine, which involves the attack of a strong nucleophile (amide anion), were unsuccessful, indicating a degree of resistance to certain nucleophilic reagents. researchgate.netresearchgate.net
Ring-Opening Pathways: The oxazole ring, while generally stable, can undergo ring-opening under certain conditions. In related isoxazolo[4,5-b]pyridine (B12869654) systems, base-promoted ring-opening and rearrangement have been observed. beilstein-journals.orgnih.gov For instance, treatment of some isoxazolo[2,3-a]pyridinium salts with tertiary amines leads to ring-opening products. rsc.org Although the oxazole ring is typically more stable than the isoxazole (B147169) ring, these findings suggest that under specific basic or acidic conditions, pathways involving the cleavage of the oxazole C-O or C-N bonds could be envisioned, especially if the system is activated by quaternization of the pyridine nitrogen.
Functionalization of the Oxazole Core (e.g., at C-2, if applicable)
The C-2 position of the oxazole core in the title compound is already occupied by the 2,5-difluorophenyl group. Therefore, functionalization strategies must target other sites or involve the modification of this existing substituent. Direct functionalization of the oxazole ring's C-H bonds within the fused system is not a commonly reported transformation. The primary method for introducing diversity at the C-2 position involves the synthesis of the entire oxazolopyridine ring system using different C-2 building blocks, such as various substituted benzoic acids or their derivatives, in condensation reactions with 2-amino-3-hydroxypyridine (B21099). researchgate.netresearchgate.netnih.govtandfonline.com
Directed Metalation and Subsequent Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. baranlab.org In the oxazolo[4,5-b]pyridine scaffold, the heteroatoms (pyridine nitrogen, oxazole nitrogen, and oxazole oxygen) can act as directing metalating groups (DMGs), coordinating to a strong lithium base and directing deprotonation to an adjacent position.
However, the direct lithiation of pyridines can be complicated by competitive nucleophilic addition of the organolithium reagent to the C=N bond. clockss.orguwindsor.ca To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures. clockss.orguwindsor.ca These bases are less nucleophilic and effectively deprotonate the ring. The regioselectivity of the deprotonation would depend on the specific base used and the relative directing power of the heteroatoms in the fused ring system. For 3-substituted pyridines, lithiation typically occurs at the C-4 position. clockss.org
Once the lithiated intermediate is formed, it can be trapped with a variety of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce new functional groups. Alternatively, the aryllithium species can undergo transmetalation to generate organozinc or organoboron reagents, which can then participate in palladium-catalyzed cross-coupling reactions. arkat-usa.orgmdpi.com
A more common and predictable approach for derivatization via cross-coupling involves starting with a halogenated oxazolo[4,5-b]pyridine precursor. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are highly effective for forming new carbon-carbon bonds on such scaffolds. wikipedia.orgresearchgate.netnih.govmdpi.com
Oxidation and Reduction Chemistry of the Heterocyclic System
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. The formation of a pyridine N-oxide has significant electronic consequences. It increases the electron density of the pyridine ring, particularly at the C-5 and C-7 positions, making the ring more susceptible to electrophilic attack. It also further activates the C-7 position toward nucleophilic substitution. The N-oxide functionality can often be removed later in a synthetic sequence via reduction.
Reduction: The pyridine ring of the oxazolo[4,5-b]pyridine system can be reduced, although this generally requires catalytic hydrogenation under pressure. This transformation would disrupt the aromaticity of the pyridine ring, leading to tetrahydro-oxazolopyridine derivatives. Such a reduction would significantly alter the three-dimensional structure and electronic properties of the molecule. Selective reduction of the pyridine ring without affecting the difluorophenyl ring is generally feasible.
Strategies for Expanding Chemical Space through Derivatization
Expanding the chemical space around the this compound core is crucial for exploring structure-activity relationships in medicinal chemistry. The primary strategies rely on functionalizing the stable core molecule, particularly through modern cross-coupling techniques.
The most robust and versatile strategy for introducing a wide array of substituents onto the aromatic framework involves palladium-catalyzed cross-coupling reactions on a halogenated precursor. For example, a 5- or 7-bromo-2-(2,5-difluorophenyl)oxazolo[4,5-b]pyridine could serve as a versatile starting point.
| Reaction Type | Reagents/Catalyst | Functionality Introduced | Ref. |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl | mdpi.com, mdpi.com |
| Heck Coupling | Alkenes, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkenes | wikipedia.org, organic-chemistry.org, rsc.org |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynes | researchgate.net |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl | ignited.in, mdpi.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | Primary/Secondary Amines | mdpi.com |
These reactions allow for the systematic introduction of diverse chemical groups, including other aromatic and heterocyclic rings, alkyl chains, amines, and acetylenic moieties, thereby enabling a thorough exploration of the chemical space around the core scaffold.
Synthesis of Analogues for Structure-Property Relationship Exploration
The synthesis of analogues of this compound is a crucial step in understanding the structure-property relationships (SPR) that govern the biological and physicochemical characteristics of this class of compounds. By systematically modifying the chemical structure and evaluating the resulting changes in properties, researchers can identify key structural motifs responsible for desired activities and optimize lead compounds for improved performance. The primary strategies for generating analogues involve modifications of the 2-phenyl ring, the oxazolo[4,5-b]pyridine core, and the introduction of various functional groups at different positions.
A common synthetic approach to generate a library of 2-(substituted phenyl)oxazolo[4,5-b]pyridine analogues involves the condensation of 2-amino-3-hydroxypyridine with a variety of substituted benzoic acids. This reaction can be facilitated by reagents such as polyphosphoric acid (PPA) or by using milder methods like silica-supported perchloric acid catalysis, which offers advantages such as high conversion rates, simple workup procedures, and ambient reaction conditions. This method allows for the introduction of a wide range of substituents on the phenyl ring, enabling a thorough exploration of the structure-activity landscape.
One area of significant interest has been the investigation of these compounds as nonacidic anti-inflammatory agents. A study exploring 2-(substituted phenyl)oxazolo[4,5-b]pyridines revealed that these compounds can exhibit potent anti-inflammatory and analgesic activity. nih.gov The synthesis of various analogues with different substituents on the phenyl ring allowed for the establishment of key structure-activity relationships. For instance, the nature and position of the substituent on the phenyl ring were found to significantly influence the anti-inflammatory potency.
Another avenue of exploration for this scaffold has been in the development of novel antimicrobial agents. Research has shown that a series of 2-(substituted)phenyl)oxazolo[4,5-b]pyridine derivatives exhibit promising antimicrobial activity. researchgate.net The proposed mechanism for their antimicrobial action involves the inhibition of nucleic acid synthesis or DNA gyrase, positioning them as analogues of adenine (B156593) and guanine (B1146940) bases. researchgate.net The synthesis and evaluation of a library of these compounds with diverse phenyl substituents have been instrumental in identifying derivatives with potent activity against various bacterial strains.
Furthermore, the oxazolo[4,5-b]pyridine scaffold has been functionalized to explore its potential as an anticancer agent. By incorporating different aryl groups at the 2-position of the oxazole ring and linking them to other heterocyclic moieties like triazoles, researchers have developed novel derivatives with significant cytotoxic activity against various cancer cell lines. These studies underscore the versatility of the oxazolo[4,5-b]pyridine core and the importance of synthesizing a diverse range of analogues to uncover new therapeutic applications.
The following table summarizes representative analogues of the 2-phenyloxazolo[4,5-b]pyridine (B2659608) scaffold and the observed impact of different substituents on their biological properties.
| Compound Series | General Structure | Substituent Variation (R) | Observed Property/Activity | Reference |
|---|---|---|---|---|
| Anti-inflammatory Agents | ![]() | Various substituted phenyl groups | Good anti-inflammatory and analgesic activity, with some analogues showing potency comparable to phenylbutazone (B1037) and indomethacin (B1671933) without causing gastrointestinal irritation. | nih.gov |
| Antibacterial Agents | ![]() | Various substituted phenyl groups | Effective against a range of Gram-positive and Gram-negative bacteria. The antimicrobial activity is thought to stem from the inhibition of nucleic acid synthesis or DNA gyrase. | researchgate.netresearchgate.net |
| Anticancer Agents | ![]() | Aryl isoxazole incorporated pyrimidin-2-yl groups | Some derivatives, like 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, have shown inhibitory activity against human DNA topoisomerase IIα (hTopo IIα). | researchgate.net |
Advanced Materials and Chemical Biology Applications Non Clinical Focus
Photophysical Properties and Optoelectronic Material Potential
The oxazolo[4,5-b]pyridine (B1248351) scaffold is known to be a component of various fluorescent dyes. The introduction of electron-withdrawing or electron-donating groups can significantly influence the photophysical properties of these molecules, such as their dipole moments in the ground and excited states. researchgate.net The fluorescence behavior of this class of compounds often exhibits a strong charge-transfer character. researchgate.net
A thorough search of scientific databases did not yield specific data on the fluorescence or phosphorescence quantum yields and lifetimes for 2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine. While studies on analogous compounds exist, providing a range of quantum yields from nearly non-emissive to highly fluorescent depending on substitution patterns, such specific values for the 2-(2,5-difluorophenyl) derivative are not documented in the available literature. nih.gov General methodologies for determining these properties, such as using an integrating sphere for absolute quantum yield measurements, are well-established. rsc.org
Table 1: Photophysical Data for this compound
| Parameter | Value |
|---|---|
| Fluorescence Quantum Yield (ΦF) | Data not available |
| Phosphorescence Quantum Yield (ΦP) | Data not available |
| Fluorescence Lifetime (τF) | Data not available |
| Phosphorescence Lifetime (τP) | Data not available |
Heterocyclic compounds, including those with triazolopyridine and oxadiazole moieties, are actively researched as bipolar host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net The suitability of a compound for OLED applications depends on its electronic properties, thermal stability, and ability to form stable amorphous films. Although the oxazolo[4,5-b]pyridine core is of interest in materials science, there is no specific research in the reviewed literature detailing the synthesis, fabrication, or performance of OLED devices using this compound as an emitter or host material.
Photochromic and thermochromic behaviors involve reversible changes in a compound's color upon exposure to light or heat, respectively. These properties are often associated with specific structural motifs, such as spiropyrans and spirooxazines. An extensive review of the literature found no studies investigating or reporting photochromic or thermochromic properties for this compound.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the design of complex, self-assembling chemical systems.
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Co-crystallization is a key strategy in this field, where a multi-component crystal is formed between an active pharmaceutical ingredient (API) and a coformer. researchgate.net This can be achieved through various non-covalent interactions, including hydrogen bonds between functional groups like carboxylic acids and pyridine (B92270) nitrogens. researchgate.net However, there are no specific reports available in the scientific literature on the crystal structure, crystal engineering studies, or co-crystallization strategies involving this compound.
The design of synthetic molecular receptors for specific guest molecules is a central theme in supramolecular chemistry. The pyridine moiety can act as a hydrogen bond acceptor or can be protonated to interact with anionic guests, a principle used in the design of pH-responsive host-guest systems. While various macrocyclic hosts like pillararenes and cucurbiturils are known to form host-guest complexes, nih.govresearchgate.net the literature search did not identify any research where this compound was specifically designed or utilized as a molecular receptor or as part of a host-guest system.
Rational Design of Chemical Probes and Molecular Tools (Theoretical/Mechanistic)
The rigid, heterocyclic scaffold of this compound, which combines a pyridine ring fused to an oxazole (B20620), serves as a versatile platform for the rational design of specialized chemical tools. The presence of nitrogen and oxygen heteroatoms, a tunable 2-position phenyl ring, and inherent photophysical properties make the oxazolo[4,5-b]pyridine core a subject of interest for developing targeted molecular probes for mechanistic studies in chemical biology.
The oxazolo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. The rational design of specific inhibitors often involves modifying the substituent at the 2-position of the oxazole ring to optimize interactions with the active site of a target enzyme. The 2,5-difluoro substitution on the phenyl ring of the title compound is a strategic modification intended to alter the molecule's electronic profile, lipophilicity, and metabolic stability, thereby influencing its binding affinity and selectivity.
Research into related 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives has demonstrated their potential as inhibitors for several enzyme classes. For instance, various analogs have been investigated as nonacidic anti-inflammatory agents, suggesting activity against enzymes like cyclooxygenase nih.gov. More specific studies have identified derivatives of the oxazolo[4,5-b]pyridine core as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in inflammatory pathways nih.gov. In these studies, the nature of the substituents on the 2-phenyl ring was critical for achieving high inhibitory potency. For example, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated, with compound 4g (featuring a 4-chlorophenyl group attached to the triazole) showing a maximum GSK-3β inhibition with an IC50 value of 0.19 μM nih.gov.
The strategic placement of fluorine atoms, as in this compound, is a common tactic in ligand design. Fluorine's high electronegativity can lead to favorable electrostatic interactions with polar residues in an enzyme's active site and can modulate the pKa of nearby functional groups. Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, enhancing the compound's utility as a stable chemical probe. Molecular docking studies on related oxazolo[4,5-b]pyridine-based triazoles have shown efficient inhibition of human dihydroorotate dehydrogenase (hDHODH), a potential target for anticancer drugs, further highlighting the scaffold's versatility in ligand design tandfonline.com.
| Compound | Substituent Group | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|---|
| 4g | 4-Chlorophenyl (via triazole linker) | GSK-3β | 0.19 µM |
| 4d | 4-Fluorophenyl (via triazole linker) | GSK-3β | 0.26 µM |
| 4f | 4-Bromophenyl (via triazole linker) | GSK-3β | 0.31 µM |
| 4i | 3-Chlorophenyl (via triazole linker) | GSK-3β | 0.35 µM |
Data sourced from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as GSK-3β inhibitors nih.gov. The table illustrates how modifications to the phenyl-containing substituent influence inhibitory activity.
The oxazolo[4,5-b]pyridine core possesses intrinsic fluorescent properties that can be rationally tuned for the development of molecular probes. The fluorescence of this scaffold is characterized by a strong charge-transfer (CT) character, which can be modulated by the introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring researchgate.net. This principle forms the basis for designing probes where changes in the local environment (e.g., polarity, pH, binding to a macromolecule) result in a detectable change in fluorescence emission.
The introduction of electron-withdrawing fluorine atoms in this compound is expected to influence the molecule's ground and excited state dipole moments, thereby altering its photophysical properties compared to the unsubstituted parent compound researchgate.net. This sensitivity to electronic substitution allows for the rational design of probes with specific excitation and emission profiles. Studies on a family of 2-aryl oxazolo[4,5-b]pyridine dyes have shown that their photophysical properties are highly dependent on both the substituent and the solvent polarity researchgate.netresearchgate.net.
This scaffold has been successfully incorporated into more complex fluorescent tools. For example, cyanine dyes based on an oxazolo[4,5-b]pyridinium core have been developed as highly sensitive fluorescent probes for the detection of nucleic acids. These probes exhibit significant fluorescence enhancement upon binding to DNA, with quantum yields reaching as high as 0.75 nih.gov. This demonstrates the utility of the oxazolo[4,5-b]pyridine system as a building block for "turn-on" fluorescent sensors. While no specific spin-labeled probes using this exact compound have been detailed, the fundamental principles of probe design would involve attaching a stable radical (e.g., a nitroxide) to a site on the scaffold that does not quench fluorescence, allowing for dual-mode detection or electron paramagnetic resonance (EPR) studies.
| Compound ID | 2-Aryl Substituent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] |
|---|---|---|---|---|
| P1 | Phenyl | 326 | 364 | 3260 |
| P2 | 4-N,N-Diethylaminophenyl | 376 | 458 | 4530 |
| P4 | 4-Cyanophenyl | 330 | 378 | 3990 |
Data derived from a study on the fluorescence properties of oxazolo[4,5-b]pyridine derivatives, illustrating the effect of substituents on the 2-phenyl ring researchgate.net.
Catalytic Applications as Ligands in Organometallic Chemistry
The molecular architecture of this compound contains structural motifs characteristic of effective ligands in organometallic catalysis. Specifically, it features both a pyridine and an oxazole ring, making it a potential bidentate N,N-ligand. The nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring can act as coordination sites for a transition metal center. This structure is analogous to the well-established class of pyridine-oxazoline (pyrox) ligands, which are known to be strong σ-donors and π-acceptors capable of stabilizing open-shell organometallic intermediates in catalytic cycles nih.gov.
Pyridine and its derivatives are widely used in coordination chemistry, with the pyridine nitrogen serving as an excellent coordination site for transition metals to form stable complexes nih.gov. In ligands like pyrox, the combination of the pyridine and oxazoline moieties creates a "push-pull" electronic effect that can be beneficial for both oxidative addition and reductive elimination steps in cross-coupling reactions nih.gov. Theoretically, this compound could function similarly, with the two nitrogen atoms chelating a metal ion.
The 2,5-difluorophenyl substituent would play a crucial role in modulating the electronic properties of the ligand. The electron-withdrawing nature of the fluorine atoms would decrease the electron density on the oxazole ring system, potentially enhancing the π-acceptor properties of the ligand. This ability to tune electronic character is fundamental to ligand design in catalysis, as it directly impacts the reactivity and stability of the catalytic species. While specific applications of this compound as a ligand in organometallic catalysis are not yet prominent in the literature, its structural analogy to proven ligand classes like pyrox suggests a strong theoretical potential for its use in stabilizing metal complexes and facilitating catalytic transformations nih.gov.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Pathways and Reaction Discoveries
While established methods for constructing oxazolo[4,5-b]pyridine (B1248351) rings, typically involving the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids or their derivatives, have proven effective, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies. researchgate.netnih.gov The pursuit of novel reactivity and molecular diversity will be paramount.
Key areas for exploration include:
C-H Activation/Functionalization: Palladium-catalyzed direct C-H bond functionalization represents a powerful tool for building the core scaffold or for late-stage modification. rsc.org Future work could focus on developing catalytic systems to directly couple 2,5-difluorobenzene derivatives with an oxazolo[4,5-b]pyridine core, bypassing the need for pre-functionalized starting materials. This would offer a more atom-economical route to the target compound and its analogues.
Multicomponent Reactions (MCRs): Strategies like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, known for synthesizing imidazofused scaffolds, could be adapted. nih.gov Research into new MCRs that could assemble the 2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine skeleton in a single step from simple precursors would significantly streamline synthesis.
Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow processes can offer enhanced safety, scalability, and reaction control for key synthetic steps. researchgate.net Similarly, microwave irradiation has been shown to accelerate the synthesis of related heterocyclic systems, such as isoxazolo[4,5-b]pyridines and pyrazolopyridines, often leading to higher yields and shorter reaction times. nih.govacs.org Applying these technologies to the synthesis of this compound could provide significant methodological advantages.
Novel Cyclization Strategies: Exploring alternative cyclization precursors and catalysts beyond traditional condensation reagents is a promising avenue. nih.gov This could involve intramolecular nucleophilic substitution of strategically placed nitro groups, a method developed for isoxazolo[4,5-b]pyridines, or novel transition-metal-catalyzed cyclization procedures. beilstein-journals.org
| Synthetic Pathway | Potential Advantages | Research Focus |
|---|---|---|
| C-H Activation | Atom economy, reduced steps, late-stage functionalization | Development of selective catalysts for direct arylation |
| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity | Discovery of new isonitrile- or amidine-based reactions |
| Flow Chemistry | Scalability, safety, precise control of reaction parameters | Telescoping reaction sequences for continuous production |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of solvent-free or high-temperature condensations |
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Planning
Future research directions in this domain include:
Generative Models for De Novo Design: Utilizing deep learning architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), researchers can generate vast libraries of virtual molecules based on the oxazolo[4,5-b]pyridine scaffold. nih.govfrontiersin.org These models can be trained to optimize for specific properties, such as desired electronic characteristics for materials science or specific binding affinities for biological targets. nih.govspringernature.com
Retrosynthesis Planning: A significant challenge in creating novel compounds is determining a viable synthetic route. nih.gov AI-powered retrosynthesis tools can analyze a target molecule, such as a complex derivative of this compound, and propose step-by-step synthetic pathways by referencing vast reaction databases.
Property Prediction: Machine learning models can be trained to predict the physicochemical, electronic, and photophysical properties of hypothetical derivatives. This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. researchgate.net
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for optimizing synthetic protocols. The development and application of advanced in-situ characterization techniques will be instrumental in studying the synthesis of this compound.
Promising techniques for future investigation are:
In-Situ Spectroscopy: Techniques such as Process Analytical Technology (PAT) using FTIR and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction.
NMR Spectroscopy: Monitoring reaction progress by 1H NMR spectroscopy has been used to identify intermediate species in the synthesis of related pyridine (B92270) derivatives. researchgate.net Advanced 2D NMR techniques could be employed for more complex reaction mixtures.
Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, changes in the fluorescence emission spectra can be used to monitor the reaction progress. This approach has been successfully used to track the synthesis of other substituted nitrile compounds. nih.gov
| Technique | Information Gained | Application in Synthesis |
|---|---|---|
| In-Situ FTIR/Raman | Real-time concentration profiles, reaction kinetics | Optimization of reaction time, temperature, and catalyst loading |
| Advanced NMR | Identification of intermediates, mechanistic insights | Elucidation of reaction pathways and side-product formation |
| Fluorescence Spectroscopy | Monitoring formation of fluorescent products or byproducts | Endpoint determination and kinetic analysis for specific derivatives |
Development of High-Throughput Screening Platforms for Material Science Applications
The unique electronic properties of the this compound scaffold suggest its potential use in advanced materials, such as organic electronics. High-throughput screening (HTS) platforms are essential for rapidly evaluating the properties of a large number of derivatives to identify lead candidates.
Future efforts should be directed towards:
Miniaturized Synthesis and Screening: The development of automated, miniaturized platforms can enable the execution of thousands of reactions on a nanomole scale. scienceintheclassroom.org Coupling this with high-throughput analysis allows for rapid screening of reaction conditions and generation of derivative libraries.
Photophysical Property Screening: Automated plate-based spectrophotometers and fluorometers can be used to quickly screen libraries of new derivatives for key material properties like absorption/emission wavelengths, quantum yields, and solvatochromism.
Porosity and Adsorption Screening: For applications in porous materials, specialized HTS tools can rapidly screen new metal-organic frameworks (MOFs) or other porous polymers incorporating the this compound ligand to identify materials with high surface areas. rsc.org
Multidisciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Materials Science
The full potential of this compound will be realized through a deeply integrated, multidisciplinary research approach. The synergy between synthetic chemists, computational chemists, and materials scientists is critical for a holistic "design-build-test-learn" cycle.
This collaborative paradigm will involve:
Computational Design: Theoretical chemists will use quantum mechanical calculations and molecular dynamics to predict the electronic structure, stability, and potential properties of novel derivatives, guiding the efforts of synthetic chemists.
Synthetic Execution: Organic chemists will develop innovative and efficient pathways to synthesize the computationally designed target molecules. mdpi.com
Advanced Characterization: Materials scientists will employ sophisticated techniques to characterize the physical and electronic properties of the newly synthesized compounds, evaluating their performance in devices like OLEDs, sensors, or as components in porous materials.
Iterative Refinement: The experimental results will provide crucial feedback to the computational models, allowing for the refinement of predictive algorithms and the design of next-generation compounds with enhanced properties, creating a virtuous cycle of discovery. researchgate.net This approach has been successfully applied to identify inhibitors for biological targets and can be readily adapted for materials discovery. mdpi.com
Q & A
What are the common synthetic routes for preparing 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives?
Basic Research Question
A widely used method involves a one-pot, acid-catalyzed benzoylation using HClO₄·SiO₂ as a reusable catalyst under ambient conditions. This approach employs 2-amino-3-hydroxypyridine and substituted benzoyl chlorides (or benzoic acids) in methanol, achieving high yields (>80%) with short reaction times (~2–4 hours). The silica-supported catalyst simplifies purification and reduces waste .
How can regioselectivity in oxazolo[4,5-b]pyridine synthesis be rationalized?
Advanced Research Question
Regioselectivity arises from the nucleophilic attack at the C2 position of the pyridine ring, governed by local nucleophilicity indices (Nk) calculated via DFT/B3LYP/6-311G++(d,p) methods. The electron-donating/withdrawing effects of substituents on the phenyl ring modulate charge distribution, directing cyclization to form the oxazole ring. Computational studies confirm that substituents at the phenyl para-position enhance regioselectivity due to resonance stabilization .
What spectroscopic techniques validate the structure of 2-(2,5-difluorophenyl)oxazolo[4,5-b]pyridine?
Basic Research Question
Key techniques include:
- IR spectroscopy : C=O stretching (~1670 cm⁻¹) and C–F vibrations (~1250 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–160 ppm), with splitting patterns reflecting fluorine coupling.
- HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]⁺ for C₁₄H₈F₂N₂O: 266.06) .
How do substituents on the phenyl ring influence antimicrobial activity?
Advanced Research Question
Electron-withdrawing groups (e.g., CF₃, OCF₃) enhance activity against Gram-positive (E. faecalis, MIC = 8–16 µg/mL) and Gram-negative (P. aeruginosa, MIC = 8 µg/mL) strains. Computational docking reveals these groups improve binding to DNA gyrase ATP pockets via hydrophobic interactions and halogen bonding. For example, 2-(4-trifluoromethoxyphenyl) derivatives (P7) exhibit lower LUMO-HOMO gaps (ΔE = 4.485 eV), correlating with enhanced electron-accepting capacity and microbial target inhibition .
What computational methods predict the ADME properties of these derivatives?
Advanced Research Question
Density Functional Theory (DFT/B3LYP/6-311G(d,p)) calculates electronic parameters (HOMO-LUMO, MEP, NBO) to assess reactivity and solubility. ADME predictions using Lipinski’s rule show compliance (MW < 500, logP < 5), suggesting oral bioavailability. Molecular dynamics simulations (RMSD < 0.165 nm) confirm stable ligand-DNA gyrase complexes, supporting in silico drug-likeness .
How do solvent polarity and pH affect the photophysical properties of oxazolo[4,5-b]pyridines?
Advanced Research Question
In polar solvents, intramolecular charge transfer (ICT) from the oxazole to pyridine ring results in solvatochromic shifts. At acidic pH, protonation at the pyridine nitrogen quenches fluorescence, while basic conditions stabilize the deprotonated form, enhancing quantum yield. Time-resolved spectroscopy reveals dual fluorescence from localized and ICT states .
What contradictions exist in reported MIC values for oxazolo[4,5-b]pyridines?
Data Contradiction Analysis
Discrepancies arise from variations in bacterial strains (e.g., E. coli K12 vs. drug-resistant isolates) and substituent positions. For instance, 2-(4-methoxyphenyl) derivatives show MIC = 16 µg/mL against P. aeruginosa in one study but weaker activity (MIC > 32 µg/mL) in others, likely due to differences in efflux pump expression or assay protocols .
Can these derivatives act as nonacidic anti-inflammatory agents?
Advanced Research Question
Early studies demonstrate that 2-(substituted phenyl)oxazolo[4,5-b]pyridines inhibit cyclooxygenase (COX-2) without acidic protons, reducing gastrointestinal toxicity. For example, 2-(4-fluorophenyl) derivatives showed IC₅₀ = 1.2 µM in COX-2 assays, comparable to ibuprofen (IC₅₀ = 1.0 µM) but with improved selectivity .
What are the limitations of current synthetic methods?
Advanced Research Question
While HClO₄·SiO₂ catalysis is efficient, scalability is hindered by the need for anhydrous conditions and catalyst recovery. Side reactions (e.g., over-oxidation) occur with electron-rich substrates, requiring precise stoichiometry. Alternative routes using microwave-assisted synthesis or transition-metal catalysis (e.g., Cu/Pd) remain underexplored .
How do oxazolo[4,5-b]pyridines compare to other heterocycles in drug discovery?
Basic Research Question
Their fused-ring system offers rigidity for target binding, with the oxazole ring enhancing metabolic stability compared to imidazo[4,5-b]pyridines. For example, oxazolo derivatives exhibit longer plasma half-lives (t₁/₂ = 6–8 hours) in rodent models, attributed to reduced cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![General structure of 2-(substituted phenyl)oxazolo[4,5-b]pyridine](https://i.imgur.com/your-image-hash.png)
